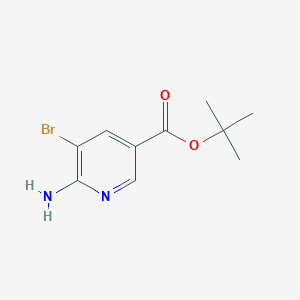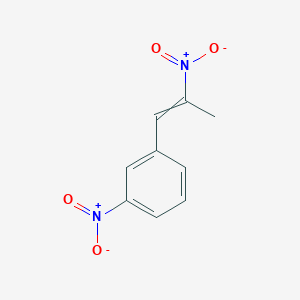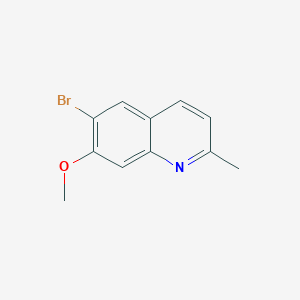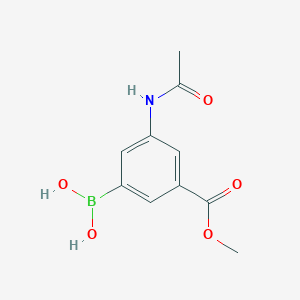![molecular formula C11H12O3 B11755952 8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)
8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hidroxi-9-metil-3,4-dihidrobenzo[b]oxepin-5(2H)-ona es un compuesto que pertenece a la familia de las benzoxepinas. Las benzoxepinas son conocidas por sus diversas actividades biológicas y se han estudiado por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Hidroxi-9-metil-3,4-dihidrobenzo[b]oxepin-5(2H)-ona normalmente implica un proceso de varios pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de 2-hidroxiacetofenona con yoduro de metilo en presencia de una base puede producir la estructura de benzoxepina deseada. Las condiciones de reacción a menudo implican el uso de disolventes como la dimetilformamida (DMF) y catalizadores como el cobre para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza del compuesto. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas como la cromatografía para garantizar que el producto final cumpla con los estándares requeridos.
Análisis De Reacciones Químicas
Tipos de reacciones
8-Hidroxi-9-metil-3,4-dihidrobenzo[b]oxepin-5(2H)-ona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El compuesto puede reducirse para formar diferentes derivados con actividades biológicas alteradas.
Sustitución: El grupo metilo puede sustituirse por otros grupos funcionales para crear compuestos novedosos con propiedades potencialmente mejoradas.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar varios agentes halogenantes o nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir un derivado cetónico, mientras que la reducción podría producir un producto hidroxilado o alquilado.
Aplicaciones Científicas De Investigación
Química: Como precursor para la síntesis de moléculas más complejas y como compuesto modelo para el estudio de los mecanismos de reacción.
Biología: Investigado por sus posibles propiedades antibacterianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo por el cual 8-Hidroxi-9-metil-3,4-dihidrobenzo[b]oxepin-5(2H)-ona ejerce sus efectos implica la interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antibacteriana puede atribuirse a la inhibición de enzimas bacterianas o la interrupción de la integridad de la membrana celular. En el contexto de la actividad anticancerígena, el compuesto puede inducir la apoptosis o inhibir la proliferación celular a través de diversas vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
9-Metil-3,4-dihidrobenzo[b]oxepin-5(2H)-ona: Carece del grupo hidroxilo, lo que puede afectar su actividad biológica.
8-Hidroxi-3,4-dihidrobenzo[b]oxepin-5(2H)-ona: Carece del grupo metilo, lo que podría alterar sus propiedades químicas y su reactividad.
8-Hidroxi-9-metilbenzo[b]oxepin-5(2H)-ona: Estructura similar pero con diferentes patrones de sustitución, lo que lleva a diversas actividades biológicas.
Unicidad
8-Hidroxi-9-metil-3,4-dihidrobenzo[b]oxepin-5(2H)-ona es único debido a la presencia de ambos grupos hidroxilo y metilo, que contribuyen a sus distintas propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
8-hydroxy-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C11H12O3/c1-7-9(12)5-4-8-10(13)3-2-6-14-11(7)8/h4-5,12H,2-3,6H2,1H3 |
Clave InChI |
GBLXHCODPMOMTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OCCCC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)

![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)




![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)

![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)

![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
